![molecular formula C15H15N5O B2855490 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-10-1](/img/structure/B2855490.png)
3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
説明
The compound 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one (CAS: 888422-32-0) is a triazolopyrimidinone derivative with the molecular formula C₂₀H₁₇N₅O₂ and a molecular weight of 359.38 g/mol . Its structure features a triazolo[4,5-d]pyrimidin-7-one core substituted at the 3-position with a 3,4-dimethylphenyl group and at the 6-position with a prop-2-enyl (allyl) chain.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)12-6-5-10(2)11(3)8-12/h4-6,8-9H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQAHSSRDGPIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321828 | |
Record name | 3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784184 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872591-10-1 | |
Record name | 3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidin-7-one core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The 3,4-dimethylphenyl group is introduced through a substitution reaction, and the prop-2-enyl group is added via an alkylation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactors and advanced purification techniques would be employed to achieve the desired product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one can be employed in the study of enzyme inhibitors or as a probe to understand biological pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Triazolopyrimidinone Derivatives
The triazolopyrimidinone scaffold is a versatile pharmacophore, with substituents at the 3- and 6-positions significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Triazolopyrimidinone Derivatives
Key Structural and Functional Differences
3-Substituent Modifications
- Target Compound vs. 3,4-Dimethoxyphenyl Analog: The target’s 3,4-dimethylphenyl group lacks the methoxy (-OCH₃) substituents present in the dimethoxyphenyl analog. This difference reduces electron-donating capacity and may alter metabolic stability or receptor binding .
6-Substituent Modifications
- Target Compound vs. Ticagrelor :
- Ticagrelor’s 5-(propylthio) group and cyclopentyl-diol substituent contribute to its P2Y12 receptor antagonism, a mechanism absent in the target compound. The allyl group in the target may confer distinct reactivity (e.g., via Michael addition) but lacks the thioether linkage critical for ticagrelor’s antiplatelet activity .
Core Modifications
- Its smaller 2-propoxyphenyl substituent and lack of a 6-position substituent likely reduce steric hindrance, favoring phosphodiesterase inhibition .
Pharmacological and Physicochemical Implications
- Synthetic Accessibility : The target’s simpler substituents (allyl, dimethylphenyl) suggest easier synthesis compared to ticagrelor’s complex cyclopentyl-diol and propylthio groups .
- Biological Targets : While ticagrelor and Zaprinast have well-defined targets (P2Y12 receptor and PDE5, respectively), the target compound’s applications remain unexplored in the provided evidence, warranting further investigation .
生物活性
3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This paper aims to summarize the available research on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N5O
- Molecular Weight : 281.31 g/mol
- CAS Number : 7200044
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxicity of related compounds against human malignant cells, showing that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanisms involved include the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | CC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | HL-60 (Leukemia) | 0.5 | Caspase activation |
Compound 2 | HSC-2 (Carcinoma) | 0.8 | ROS generation |
Compound 3 | HCT116 (Colon) | 1.0 | G2 arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, although further research is needed to quantify these effects and understand the underlying mechanisms.
The biological activity of this compound is attributed to several key mechanisms:
- Caspase Activation : The compound induces the activation of caspases, which are crucial for the execution phase of cell apoptosis.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G2 phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species Generation : Increased levels of ROS lead to oxidative stress in cancer cells, contributing to their death.
Case Studies
A notable case study examined the compound's effect on human promyelocytic leukemia cells (HL-60). The study demonstrated that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 0.5 µM. The study utilized flow cytometry to analyze cell cycle distribution and confirmed increased sub-G1 populations indicative of apoptosis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。